![molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7](/img/structure/B1521109.png)
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromo- and phenylsulfonyl- groups attached to the pyrazole ring suggest that it might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyrazole ring, with the bromo- and phenylsulfonyl- groups causing electron density shifts within the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The presence of the bromo- group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings . The presence of the bromo- group might increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial and Antifungal Activities
- Summary of Application : This compound has been used in the synthesis of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles . These new compounds were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
- Methods of Application : The synthesis involved bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .
- Results or Outcomes : The new products were tested for their in vitro antibacterial and antifungal activities. The antimicrobial activity of the tested compounds was compared with the commercially available antibiotic, ciprofloxacin, and antifungal agent, fluconazole .
Application 2: Antifungal Properties
- Summary of Application : Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates Analogues have been investigated for their antifungal properties .
- Methods of Application : The compounds were tested in vitro and their mechanisms of action were analyzed using in silico molecular docking calculations .
- Results or Outcomes : The study provided insights into the antifungal properties of these synthetic analogues .
Application 3: Antiviral Activities
- Summary of Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Methods of Application : The compounds were prepared and tested for their inhibitory activity against influenza A .
- Results or Outcomes : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 4: Synthesis of Alkaloids
- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids .
- Methods of Application : Various methods of synthesis have been investigated to construct indoles as a moiety in selected alkaloids .
- Results or Outcomes : The study provided insights into the construction of indoles as a moiety in selected alkaloids .
Application 5: Antiviral Activities
- Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Methods of Application : The compounds were prepared and their mechanisms of action were analyzed using in silico molecular docking calculations .
- Results or Outcomes : The study provided insights into the antiviral properties of these synthetic analogues .
Application 6: Synthesis of Alkaloids
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : Various methods of synthesis have been investigated to construct indoles as a moiety in selected alkaloids .
- Results or Outcomes : The study provided insights into the construction of indoles as a moiety in selected alkaloids .
Safety And Hazards
Zukünftige Richtungen
The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazole-based compounds being investigated for their potential as pharmaceuticals . The unique structure of “4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” could make it an interesting subject for future research.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVANUQCLSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662926 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
889939-25-7 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


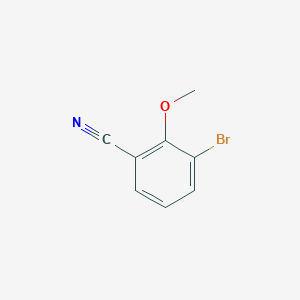
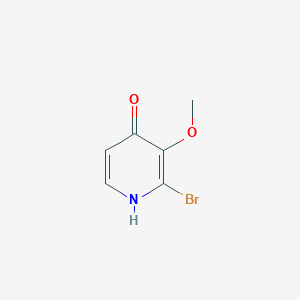
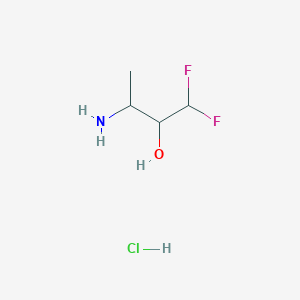
![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)
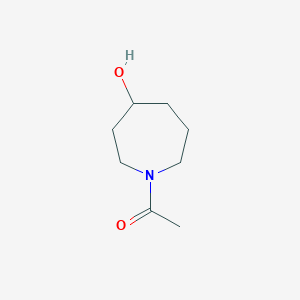
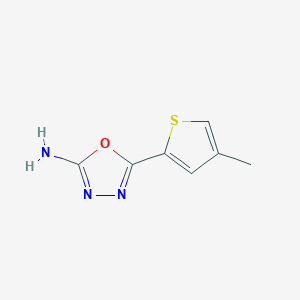
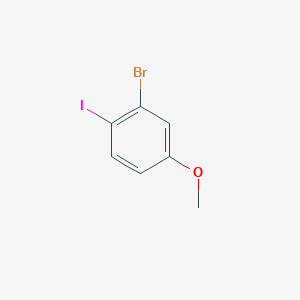
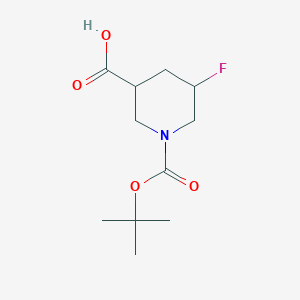
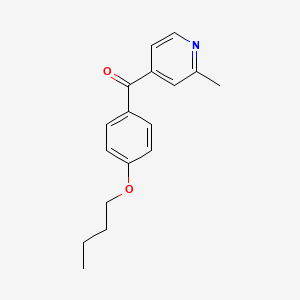
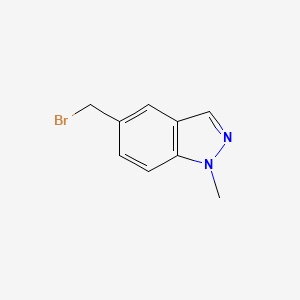
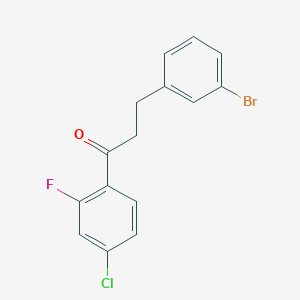
![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)
![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)